molecular formula C32H33NO6 B12188823 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B12188823
M. Wt: 527.6 g/mol
InChI Key: UJYJDLYHKQOOJL-UHFFFAOYSA-N
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Description

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps. One common route includes the condensation of 4,8-dimethyl-2-oxo-2H-chromen-7-yl with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the esterification of the resulting intermediate with 6-{[(benzyloxy)carbonyl]amino}hexanoic acid under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4,8-dimethyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents.

    Benzyl-substituted chromen-2-ones: These compounds have similar benzyl groups attached to the chromen-2-one core.

Uniqueness

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C32H33NO6

Molecular Weight

527.6 g/mol

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C32H33NO6/c1-22-26-17-18-28(23(2)30(26)39-31(35)27(22)20-24-12-6-3-7-13-24)38-29(34)16-10-5-11-19-33-32(36)37-21-25-14-8-4-9-15-25/h3-4,6-9,12-15,17-18H,5,10-11,16,19-21H2,1-2H3,(H,33,36)

InChI Key

UJYJDLYHKQOOJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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